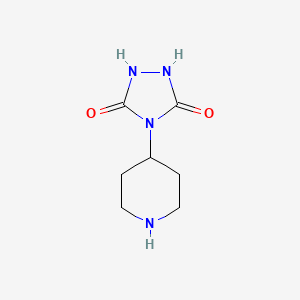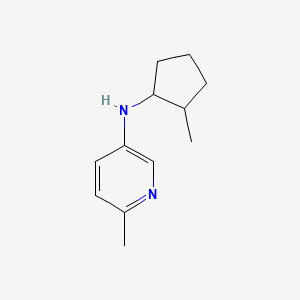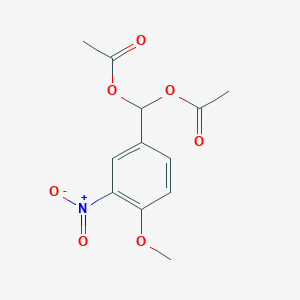![molecular formula C12H16N2 B13271752 3-[(3-Methylbutyl)amino]benzonitrile CAS No. 1019621-44-3](/img/structure/B13271752.png)
3-[(3-Methylbutyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbutyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzonitrile derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Methylbutyl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A simpler derivative with an amino group directly attached to the benzonitrile ring.
3-[(3-Methylbutyl)amino]methylbenzonitrile: A similar compound with a methyl group in addition to the 3-methylbutyl group.
Uniqueness
3-[(3-Methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1019621-44-3 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(3-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,14H,6-7H2,1-2H3 |
InChI Key |
QRSQWFZFXZQFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




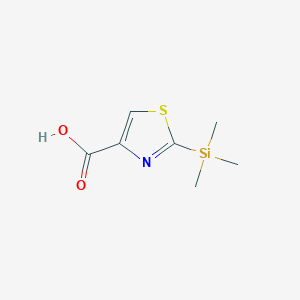


amine](/img/structure/B13271691.png)

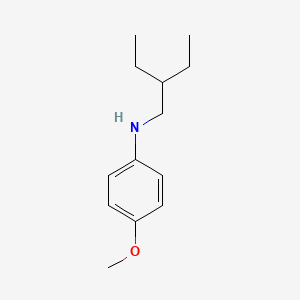
![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)


